molecular formula C11H10BrFN2O B1384584 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole CAS No. 1869783-66-3

1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole

Cat. No.: B1384584
CAS No.: 1869783-66-3
M. Wt: 285.11 g/mol
InChI Key: PPHWHFOPXRDYMI-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole is a chemical compound characterized by its bromo and fluoro substituents on the benzyl ring and a methoxy group on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole typically involves the following steps:

  • Bromination and Fluorination: Starting with a benzene derivative, bromination and fluorination reactions are performed to introduce the bromo and fluoro substituents at the 3 and 5 positions of the benzene ring, respectively.

  • Formation of the Benzyl Group: The bromo-fluoro benzene derivative undergoes a reaction to form the benzyl group.

  • Pyrazole Synthesis: The benzyl group is then reacted with hydrazine to form the pyrazole ring.

  • Methoxylation: Finally, the pyrazole ring is methoxylated to introduce the methoxy group at the 4 position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce the bromo and fluoro substituents.

  • Substitution: Substitution reactions are common, where the bromo and fluoro groups can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: Derivatives with different substituents replacing the bromo and fluoro groups.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of bromo and fluoro substituents with biological targets.

  • Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The bromo and fluoro substituents can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The methoxy group enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

  • 1-(3-Chloro-5-fluorobenzyl)-4-methoxy-1H-pyrazole

  • 1-(3-Bromo-4-fluorobenzyl)-4-methoxy-1H-pyrazole

  • 1-(3-Bromo-5-methoxybenzyl)-4-methoxy-1H-pyrazole

Uniqueness: 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole is unique due to the specific combination of bromo and fluoro substituents on the benzyl ring, which can significantly affect its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4-methoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2O/c1-16-11-5-14-15(7-11)6-8-2-9(12)4-10(13)3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHWHFOPXRDYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole

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